1-Cbz-3-methylenepyrrolidine
Overview
Description
1-Cbz-3-methylenepyrrolidine, also known as 1-benzyloxycarbonyl-3-methylenepyrrolidine, is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features a pyrrolidine ring substituted with a methylene group and a benzyloxycarbonyl (Cbz) protecting group. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities and structural diversity .
Preparation Methods
1-Cbz-3-methylenepyrrolidine can be synthesized through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
1-Cbz-3-methylenepyrrolidine undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Cbz-3-methylenepyrrolidine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Cbz-3-methylenepyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cbz-3-methylenepyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a fused pyrrolidine ring and exhibit different biological activities.
Pyrrolidine-2-one: This derivative contains a carbonyl group at the second position and has distinct chemical properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups and are used in various pharmaceutical applications.
Prolinol: A hydroxylated pyrrolidine derivative with unique stereochemistry and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Cbz protecting group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl 3-methylidenepyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRAJGHBVXPIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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